molecular formula C9H10N2O2 B15257232 5,6,7,8-Tetrahydro-2,6-naphthyridine-4-carboxylic acid

5,6,7,8-Tetrahydro-2,6-naphthyridine-4-carboxylic acid

Cat. No.: B15257232
M. Wt: 178.19 g/mol
InChI Key: DWCMIXBGROJJSP-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-2,6-naphthyridine-4-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by its fused pyridine rings, which are nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydro-2,6-naphthyridine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the aza-Diels-Alder reaction, which is activated by a Lewis acid. This reaction can produce 1,2,3,4-tetrahydro-1,5-naphthyridine derivatives in a regio- and stereoselective manner . Another method involves the use of Meldrum’s acid instead of β-ketoesters to afford 4-hydroxynaphthyridines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable to its production.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-2,6-naphthyridine-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents to yield tetrahydro derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can be introduced into the naphthyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

5,6,7,8-Tetrahydro-2,6-naphthyridine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydro-2,6-naphthyridine-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity or block receptor sites, leading to various biological effects. The specific pathways involved depend on the particular application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6,7,8-Tetrahydro-2,6-naphthyridine-4-carboxylic acid is unique due to its specific substitution pattern and the resulting chemical and biological properties. Its tetrahydro structure provides distinct reactivity compared to other naphthyridine derivatives.

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

5,6,7,8-tetrahydro-2,6-naphthyridine-4-carboxylic acid

InChI

InChI=1S/C9H10N2O2/c12-9(13)8-5-11-3-6-1-2-10-4-7(6)8/h3,5,10H,1-2,4H2,(H,12,13)

InChI Key

DWCMIXBGROJJSP-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C(C=NC=C21)C(=O)O

Origin of Product

United States

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